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molecular formula C18H20O2 B056878 Tert-butyl 4'-methylbiphenyl-2-carboxylate CAS No. 114772-36-0

Tert-butyl 4'-methylbiphenyl-2-carboxylate

Cat. No. B056878
M. Wt: 268.3 g/mol
InChI Key: OWEDFWZJRNPJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369266B1

Procedure details

A 500-ml flask was charged with 50 ml of toluene and 53.42 g (0.25 mol) of 4′-methyl-2-biphenylcarboxylic acid, 0.45 ml (0.025 mol) of water and 32.63 g (0.58 mol) of isobutene. To this mixture was added dropwise 7.74 g (0.05 mol) of phosphorus oxytrichloride, and the mixture was stirred for 6 hours. The reaction mixture was added to 50 ml of a 10%-aqueous sodium hydroxide and washed. The organic layer was dried over anhydrous magnesium sulfate. Thereafter, the organic layer was concentrated by distilling off toluene by using a rotary evaporator, to give 64.2 g of tert-butyl 4′-methyl-2-biphenylcarboxylate as crystals (yield: 95% based on 4′-methyl-2-biphenylcarboxylic acid, purity by HPLC: 99.9%). Incidentally, the obtained compound had the same physical properties as those of the compound obtained in Example II-1.
Quantity
7.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
53.42 g
Type
reactant
Reaction Step Three
Name
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Quantity
32.63 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:14]([OH:16])=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1.O.[CH2:18]=[C:19]([CH3:21])[CH3:20].O=P(Cl)(Cl)Cl.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:14]([O:16][C:19]([CH3:21])([CH3:20])[CH3:18])=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
7.74 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
53.42 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
Name
Quantity
0.45 mL
Type
reactant
Smiles
O
Name
Quantity
32.63 g
Type
reactant
Smiles
C=C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the organic layer was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off toluene
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 64.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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